molecular formula C13H13BO3 B13543494 5-Methoxybiphenyl-2-ylboronic acid

5-Methoxybiphenyl-2-ylboronic acid

Cat. No.: B13543494
M. Wt: 228.05 g/mol
InChI Key: SLFYIKDVFBUBHZ-UHFFFAOYSA-N
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Description

5-Methoxybiphenyl-2-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of a methoxy group on the biphenyl structure enhances its reactivity and makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybiphenyl-2-ylboronic acid typically involves the borylation of 5-methoxybiphenyl. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybiphenyl-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Biphenyl derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxybiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybiphenyl-2-ylboronic acid is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(4-methoxy-2-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-11-7-8-13(14(15)16)12(9-11)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

SLFYIKDVFBUBHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C2=CC=CC=C2)(O)O

Origin of Product

United States

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